molecular formula C19H18N2O2 B4404791 N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B4404791
M. Wt: 306.4 g/mol
InChI Key: GHIYSJLZMQPLEZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzoxazole moiety attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment to Phenyl Ring: The benzoxazole moiety is then attached to a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

    Formation of Cyclopentanecarboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the cyclopentanecarboxamide group to yield reduced amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Amide Derivatives: Products with reduced amide functionalities.

    Substituted Phenyl Derivatives: Products with various substituents on the phenyl ring.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-[3-(benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
  • N-[3-(benzoxazol-2-yl)phenyl]acetamide
  • N-[3-(benzoxazol-2-yl)phenyl]propionamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or variations in the amide group.
  • Biological Activities: Each compound may exhibit unique biological activities due to differences in their structures.
  • Applications: While all these compounds share some common applications, such as in medicinal chemistry, their specific uses may vary based on their unique properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(13-6-1-2-7-13)20-15-9-5-8-14(12-15)19-21-16-10-3-4-11-17(16)23-19/h3-5,8-13H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYSJLZMQPLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.